molecular formula C20H23N3OS2 B3019159 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide CAS No. 2097867-02-0

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide

Cat. No. B3019159
M. Wt: 385.54
InChI Key: NHAADGLGHDHYDH-UHFFFAOYSA-N
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Description

The compound "N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole and benzamide moieties have been synthesized and evaluated for various biological activities, including cardiac electrophysiological effects and antiproliferative properties against cancer cells .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, N-substituted imidazolylbenzamides have been synthesized for their potential as selective class III agents in cardiac electrophysiology . Similarly, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were synthesized guided by their antiproliferative activity, indicating a structure-activity relationship study that could be relevant to the synthesis of the compound . The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides also provides insight into the synthetic routes that could be employed for related compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of a pyrazole ring, as seen in the related compounds, suggests that the target compound may interact with biological targets such as enzymes or receptors . The specific substituents on the pyrazole and benzamide moieties can significantly influence the binding affinity and selectivity of these compounds.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides with thiophenols to afford sulfanyl-substituted diazepinones indicates that the ethylsulfanyl group in the target compound may also participate in similar reactions . These reactions are important for the modification and optimization of the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of dimethyl groups on the pyrazole ring and the ethylsulfanyl group may affect the lipophilicity and overall pharmacokinetic profile of the compound. The antiproliferative activity and effects on mTORC1 and autophagy observed in related compounds suggest that the target compound may also exhibit similar properties, which could be leveraged in medicinal chemistry applications .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by similar compounds, this compound could also be explored for potential biological applications .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2/c1-4-26-19-8-6-5-7-17(19)20(24)21-12-18(16-9-10-25-13-16)23-15(3)11-14(2)22-23/h5-11,13,18H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAADGLGHDHYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide

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